4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol
Description
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is a chiral amino alcohol derivative characterized by a thiophene-containing substituent. Its structure combines a pentan-1-ol backbone with a 4-methyl group and a thiophen-2-ylmethylamino moiety.
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-methyl-2-(thiophen-2-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-9(2)6-10(8-13)12-7-11-4-3-5-14-11/h3-5,9-10,12-13H,6-8H2,1-2H3 |
InChI Key |
GDOWBLKMYHPLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reactant Preparation: Ensuring high purity of 4-methyl-2-pentanone and thiophen-2-ylmethylamine.
Reaction: Conducting the reaction in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the thiophene ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol, with the molecular formula and a molecular weight of 213.34 g/mol, is a chemical compound that is garnering interest for its potential therapeutic properties and diverse applications across multiple fields. Research indicates that it interacts with specific molecular targets such as enzymes or receptors, leading to various biological effects. Interaction studies focus on its binding affinity to biological targets, aiming to elucidate how the compound affects enzyme activity and receptor signaling pathways, providing insights into its potential therapeutic uses.
Potential Therapeutic Applications
Research into the biological activity of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol indicates potential therapeutic properties. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
Synthesis and Industrial Methods
The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves industrial methods that may mirror laboratory synthesis but are scaled up for efficiency, including precise control over temperature and pressure during reactions.
Diverse Applications
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol has diverse applications across multiple fields:
- Pharmaceutical Research: It is used in drug discovery to study its effects on various biological targets.
- Agrochemicals: It serves as an intermediate in the synthesis of agrochemicals.
- Material Science: It is used in the development of new materials with specific properties.
Interaction Studies
The interaction studies surrounding 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol focus on its binding affinity to various biological targets. These studies aim to elucidate how the compound affects enzyme activity and receptor signaling pathways, providing insights into its potential therapeutic uses.
Structural Similarities
Several compounds share structural similarities with 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol:
| Compound Name | Structural Features |
|---|---|
| 4-Methyl-2-[thiophen-3-ylmethyl-amino]pentan-1-ol | Similar core structure with a different thiophene position |
| 4-Methyl-2-[thiophen-4-ylmethyl-amino]pentan-1-ol | Variation in thiophene positioning |
| 4-Methyl-2-[furan-3-ylenmethyl-amino]pentan -1-ol | Contains a furan ring instead of thiophene |
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and amino group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in the substituents attached to the amino-pentan-1-ol core. Key comparisons include:
Thiophene vs. Pyridine Derivatives
- 4-Methyl-2-((1-(thiophen-2-yl)ethyl)amino)pentan-1-ol (Ref: 10-F682334): Features an ethyl-linked thiophene group instead of a methyl linker.
- Pyridine-based analogs (e.g., 4-methyl-2-(pyridin-2-ylamino)pentan-1-ol): The pyridine ring introduces aromatic nitrogen, which can influence electronic properties and metal coordination in catalytic applications. For example, such ligands are used in asymmetric hydrogenation of ketones with iridium catalysts .
Alkyl/Aryl-Substituted Analogs
- 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol (CAS 1248431-23-3): Substitutes thiophene with a cyclohexyl group, increasing steric bulk. This analog has a purity of 95% and exhibits acute toxicity (eye and skin irritation) per safety data .
- 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol (CAS 1251133-06-8): A linear alkyl-substituted variant with a molecular weight of 187.32. Its simpler structure may reduce synthetic complexity but limit biological target specificity .
Heterocyclic Variations
Biological Activity
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is a novel organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene ring and an amino alcohol moiety, suggests diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with thiophen-2-ylmethylamine. This reaction is generally facilitated by a reducing agent such as sodium borohydride under controlled conditions. The process includes several key steps:
- Reactant Preparation : High-purity reactants are essential for successful synthesis.
- Reaction : Conducted in large reactors with precise temperature and pressure control.
- Purification : Techniques such as distillation or chromatography are employed to obtain the final product in high purity.
Biological Activity
Research indicates that 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition at concentrations comparable to established antibiotics .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated, particularly its ability to inhibit nitric oxide (NO) production in LPS-stimulated microglial cells. This activity suggests potential applications in treating inflammatory diseases .
The biological effects of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol are attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring enhances binding affinity, altering enzyme activity and receptor signaling pathways, which may lead to therapeutic effects .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol can be compared to other thiophene derivatives that exhibit similar biological activities. For instance:
| Compound | Biological Activity |
|---|---|
| 4-(Thiophen-3-ylmethyl)-aminopentanol | Antimicrobial, anti-inflammatory |
| 5-(Propinyl-thiophene)-carboxylic acid | Anti-inflammatory |
These comparisons highlight the unique properties of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol due to its specific functional groups, which confer distinct chemical and biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
